(S)-1-amino-3-methoxypropan-2-ol hcl
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Overview
Description
(S)-1-amino-3-methoxypropan-2-ol hcl, also known as AMPH or (S)-AMPH, is a chiral amino alcohol that has been widely used in various scientific research fields. It is a white crystalline powder that is soluble in water and ethanol. This compound has been found to exhibit several biochemical and physiological effects, making it a valuable tool for researchers.
Mechanism of Action
The mechanism of action of (S)-(S)-1-amino-3-methoxypropan-2-ol hcl is not fully understood, but it is believed to involve the modulation of neurotransmitter release and reuptake. It has been found to enhance the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in mood regulation, attention, and reward. (S)-(S)-1-amino-3-methoxypropan-2-ol hcl has also been found to inhibit the reuptake of these neurotransmitters, leading to their increased availability in the synaptic cleft.
Biochemical and Physiological Effects:
(S)-(S)-1-amino-3-methoxypropan-2-ol hcl has been found to exhibit several biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor effects. It has also been found to enhance cognitive function, improve memory, and increase wakefulness. However, (S)-(S)-1-amino-3-methoxypropan-2-ol hcl has also been found to have potential adverse effects, including addiction, tolerance, and dependence.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (S)-(S)-1-amino-3-methoxypropan-2-ol hcl in lab experiments is its ability to selectively enhance the release of dopamine, norepinephrine, and serotonin, making it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, (S)-(S)-1-amino-3-methoxypropan-2-ol hcl also has limitations, including its potential for addiction and dependence, which can affect the validity of experimental results.
Future Directions
There are several future directions for the use of (S)-(S)-1-amino-3-methoxypropan-2-ol hcl in scientific research. One potential direction is the development of new drugs based on the structure of (S)-(S)-1-amino-3-methoxypropan-2-ol hcl, which could lead to the discovery of new therapeutic agents for various diseases. Another direction is the exploration of the role of (S)-(S)-1-amino-3-methoxypropan-2-ol hcl in the regulation of circadian rhythms, sleep, and wakefulness, which could lead to the development of new treatments for sleep disorders and other related conditions. Additionally, further studies are needed to better understand the mechanism of action of (S)-(S)-1-amino-3-methoxypropan-2-ol hcl and its potential adverse effects, which could help to improve the safety and efficacy of its use in scientific research.
Synthesis Methods
The synthesis of (S)-(S)-1-amino-3-methoxypropan-2-ol hcl can be achieved through several methods, including asymmetric synthesis, enzymatic resolution, and chiral pool synthesis. One of the most commonly used methods is asymmetric synthesis, which involves the use of chiral reagents or catalysts to generate the desired enantiomer. For example, (S)-(S)-1-amino-3-methoxypropan-2-ol hcl can be synthesized from (S)-glycidol using a chiral amine catalyst.
Scientific Research Applications
(S)-(S)-1-amino-3-methoxypropan-2-ol hcl has been used in various scientific research fields, including pharmacology, neuroscience, and medicinal chemistry. It has been found to exhibit several pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects. In neuroscience, (S)-(S)-1-amino-3-methoxypropan-2-ol hcl has been used as a tool to study the mechanism of action of neurotransmitters and their receptors. In medicinal chemistry, it has been used as a starting material for the synthesis of various drugs.
properties
IUPAC Name |
(2S)-1-amino-3-methoxypropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c1-7-3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMVAXGBYHTGTA-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-amino-3-methoxypropan-2-ol hcl |
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